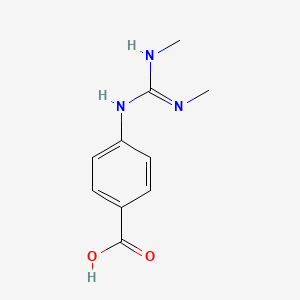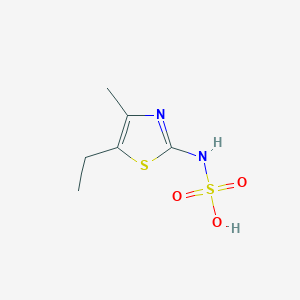
(5-Ethyl-4-methylthiazol-2-yl)sulfamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Ethyl-4-methylthiazol-2-yl)sulfamic acid is a thiazole derivative known for its diverse biological and chemical properties. Thiazole compounds are characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. These compounds are widely recognized for their medicinal and industrial applications due to their unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (5-Ethyl-4-methylthiazol-2-yl)sulfamic acid typically involves the reaction of 4-methylthiazole with ethyl iodide under basic conditions to introduce the ethyl group at the 5-position. The resulting intermediate is then treated with sulfamic acid to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium or potassium hydroxide to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: (5-Ethyl-4-methylthiazol-2-yl)sulfamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield thiazole derivatives with reduced sulfur functionalities.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions, where substituents can be introduced at the carbon or nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles like amines or thiols, solvents like dichloromethane or acetonitrile.
Major Products: The major products formed from these reactions include sulfonic acid derivatives, reduced thiazole compounds, and various substituted thiazole derivatives.
Applications De Recherche Scientifique
(5-Ethyl-4-methylthiazol-2-yl)sulfamic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the treatment of bacterial and fungal infections.
Industry: Utilized in the production of dyes, pigments, and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of (5-Ethyl-4-methylthiazol-2-yl)sulfamic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to the disruption of essential biological processes in microorganisms, contributing to its antimicrobial properties. Additionally, the compound’s ability to form stable complexes with metal ions enhances its catalytic activity in industrial applications.
Comparaison Avec Des Composés Similaires
4-Methylthiazole: Shares the thiazole ring structure but lacks the ethyl and sulfamic acid groups.
2-Amino-4-methylthiazole: Contains an amino group at the 2-position instead of the sulfamic acid group.
5-Methylthiazole-2-sulfonic acid: Similar sulfonic acid functionality but differs in the position of the methyl group.
Uniqueness: (5-Ethyl-4-methylthiazol-2-yl)sulfamic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the ethyl and sulfamic acid groups enhances its solubility and interaction with biological targets, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C6H10N2O3S2 |
|---|---|
Poids moléculaire |
222.3 g/mol |
Nom IUPAC |
(5-ethyl-4-methyl-1,3-thiazol-2-yl)sulfamic acid |
InChI |
InChI=1S/C6H10N2O3S2/c1-3-5-4(2)7-6(12-5)8-13(9,10)11/h3H2,1-2H3,(H,7,8)(H,9,10,11) |
Clé InChI |
VJPQAZDNVCLSST-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(N=C(S1)NS(=O)(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-3-[[2-(2,4-dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13797714.png)
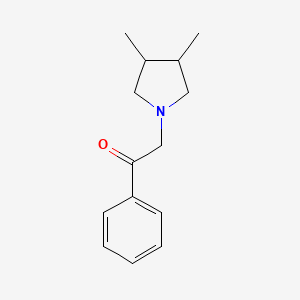
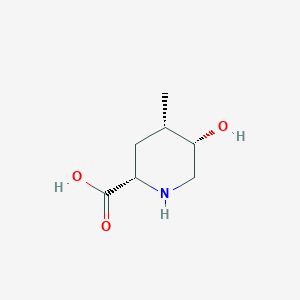
![4-[(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)methoxy]benzoic acid](/img/structure/B13797725.png)

![Dodecahydro-3,4a,7,7,10a-pentamethyl-1H-naphtho[2,1-b]pyran-3-ethanol](/img/structure/B13797727.png)
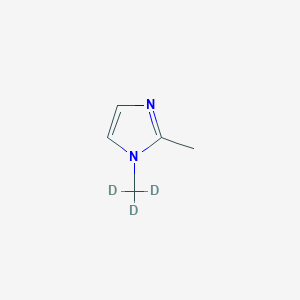
![[(1S,2R)-2-formylcyclobutyl]methyl acetate](/img/structure/B13797730.png)
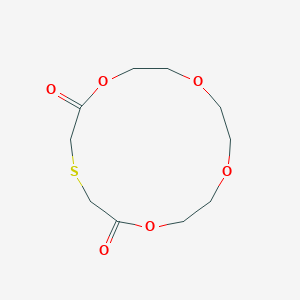
![Trimethylsilyl 8-methoxy-4-[(trimethylsilyl)oxy]-2-quinolinecarboxylate](/img/structure/B13797735.png)
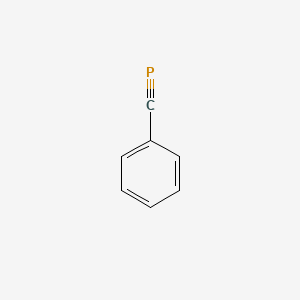
![Benzenesulfonic acid, 3,3'-[carbonylbis[imino[2-[(2-hydroxyacetyl)amino]-4,1-phenylene]azo]]bis[6-methyl-, disodium salt](/img/structure/B13797743.png)
![7-Azabicyclo[2.2.1]heptane-1-carboxylicacid,2-oxo-,methylester,(1R,4S)-(9CI)](/img/structure/B13797758.png)
